Ethyl 2-amino-4-bromo-3-methylbenzoate
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Overview
Description
Ethyl 2-amino-4-bromo-3-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-bromo-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid, followed by esterification and amination. One common method includes:
Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Esterification: The resulting 4-bromo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form Ethyl 4-bromo-3-methylbenzoate.
Amination: Finally, the ester is subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and efficient purification techniques such as crystallization and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of Ethyl 2-amino-4-hydroxy-3-methylbenzoate.
Reduction: Formation of Ethyl 2-amino-3-methylbenzoate.
Oxidation: Formation of Ethyl 2-amino-4-bromo-3-carboxybenzoate.
Scientific Research Applications
Ethyl 2-amino-4-bromo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-amino-4-bromo-3-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-amino-4-bromo-3-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group, which may influence its steric properties and interactions.
This compound: Similar structure but with different substituents on the benzene ring, affecting its chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-amino-4-bromo-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBIIRHXBPXWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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